Trifluorostyrene
Overview
Description
Trifluorostyrene is a fluorinated aromatic compound characterized by the presence of a trifluoromethyl group attached to a styrene backbone. This unique structure combines the properties of both a phenyl derivative of tetrafluoroethylene and a styrene with a perfluorinated vinyl group, making it an intriguing subject for both theoretical and practical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorostyrene can be synthesized through various methods. One common approach involves the decarboxylation of potassium α-phenyltetrafluoropropionate . Another method includes the reaction of aryllithium compounds with tetrafluoroethylene . Additionally, cross-coupling reactions of aryl iodides with trifluorovinylzinc or tin, catalyzed by palladium complexes, have been employed .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. For instance, the acylation of benzene with trihaloacetic acid chloride, followed by fluorination and elimination of halogens, is a well-documented method . These processes are optimized for high yield and purity, making this compound suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions: Trifluorostyrene undergoes a variety of chemical reactions, including:
Polymerization: this compound can polymerize to form polythis compound, a thermally and chemically stable material.
Substitution Reactions: The compound can participate in both anionic and cationic substitution reactions, often involving the activation of the carbon-fluorine bond.
Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.
Common Reagents and Conditions: Common reagents include palladium complexes for cross-coupling reactions and various bases for substitution reactions. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products of these reactions include polythis compound, substituted trifluorostyrenes, and various cycloalkane and cycloalkene derivatives .
Scientific Research Applications
Trifluorostyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluorostyrene and its derivatives involves the activation of the carbon-fluorine bond, which can lead to various substitution and addition reactions . The presence of the trifluoromethyl group significantly influences the electronic properties of the compound, making it highly reactive under specific conditions . Molecular targets and pathways often involve interactions with transition metals and other catalysts, facilitating the formation of complex fluorinated structures .
Comparison with Similar Compounds
Trifluoromethylstyrene: Similar in structure but with different reactivity and applications.
Tetrafluoroethylene: Shares the perfluorinated vinyl group but lacks the aromatic ring, leading to different polymerization properties.
Fluorinated Styrenes: A broad category that includes various derivatives with different degrees of fluorination and substitution patterns.
Uniqueness: Trifluorostyrene stands out due to its unique combination of a perfluorinated vinyl group and an aromatic ring, which imparts both high reactivity and stability. This makes it particularly valuable for the synthesis of specialized polymers and materials with enhanced thermal and chemical resistance .
Properties
IUPAC Name |
1,2,2-trifluoroethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTQSIHGGHVXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26838-51-7 | |
Record name | Benzene, (1,2,2-trifluoroethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26838-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1060003 | |
Record name | .alpha.,.beta.,.beta.-Trifluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447-14-3 | |
Record name | (1,2,2-Trifluoroethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=447-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (1,2,2-trifluoroethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluorostyrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (1,2,2-trifluoroethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | .alpha.,.beta.,.beta.-Trifluorostyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trifluorovinyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.529 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (Trifluorovinyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZB7BS8U6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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